Quinolin-8-yl trifluoromethanesulfonate
Overview
Description
Quinolin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Quinolin-8-yl trifluoromethanesulfonate primarily targets the Methionine Aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Mode of Action
It is known that the compound interacts with its target, methionine aminopeptidase, and influences its function . The interaction likely results in changes to the protein synthesis process, specifically the removal of the N-terminal methionine from nascent proteins .
Biochemical Pathways
Given its target, it can be inferred that the compound affects the protein synthesis pathway, particularly the step involving the removal of the n-terminal methionine from nascent proteins .
Result of Action
Given its interaction with methionine aminopeptidase, it can be inferred that the compound likely influences protein synthesis .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins
Cellular Effects
Quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-8-yl trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of 8-quinolinol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures (0°C) to prevent side reactions. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: Although less common, it can undergo reduction and oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are used in solvents like tetrahydrofuran (THF) under inert conditions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Quinolin-8-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- 6-Quinolinyl trifluoromethanesulfonate
- 4-Hydroxy-8-(trifluoromethyl)quinoline
- 7-Bromoquinoline-2-carboxylic acid
Uniqueness
Quinolin-8-yl trifluoromethanesulfonate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications .
Properties
IUPAC Name |
quinolin-8-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOECMFUBVGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394763 | |
Record name | quinolin-8-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108530-08-1 | |
Record name | quinolin-8-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Quinolinyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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